molecular formula C11H11BrF3NO B1402000 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine CAS No. 1373522-70-3

4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

Cat. No.: B1402000
CAS No.: 1373522-70-3
M. Wt: 310.11 g/mol
InChI Key: KTPVMSUPLNPGHW-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine is an organic compound with the molecular formula C11H11BrF3NO It is a derivative of morpholine, where the morpholine ring is substituted with a 4-bromo-2-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-(trifluoromethyl)aniline and morpholine.

    Nucleophilic Substitution: The aniline undergoes a nucleophilic substitution reaction with morpholine in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 100-120°C) to facilitate the substitution.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the trifluoromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylmorpholines with various functional groups depending on the nucleophile used.

    Oxidation: Hydroxylated or carbonylated derivatives of the original compound.

    Reduction: Reduced forms of the trifluoromethyl group, leading to methyl or other alkyl derivatives.

Scientific Research Applications

4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique chemical structure.

    Industrial Chemistry: The compound is utilized in the development of agrochemicals and specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(trifluoromethyl)aniline: A precursor in the synthesis of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine.

    4-Bromo-α,α,α-trifluorotoluene: Another compound with a similar trifluoromethyl and bromine substitution pattern.

    4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidine: A structurally similar compound where the morpholine ring is replaced by a piperidine ring.

Uniqueness

This compound is unique due to the presence of both a morpholine ring and a trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[4-bromo-2-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c12-8-1-2-10(9(7-8)11(13,14)15)16-3-5-17-6-4-16/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPVMSUPLNPGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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